![molecular formula C11H14N2O4 B3951884 N-(1-methoxypropan-2-yl)-2-nitrobenzamide](/img/structure/B3951884.png)
N-(1-methoxypropan-2-yl)-2-nitrobenzamide
Overview
Description
N-(1-methoxypropan-2-yl)-2-nitrobenzamide is an organic compound with the molecular formula C10H14N2O3 It is a derivative of benzamide, characterized by the presence of a nitro group and a methoxypropan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 1-methoxypropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-amino-N-(1-methoxypropan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and 1-methoxypropan-2-amine.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amide bond allows for hydrogen bonding interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine
- 1-[(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol
Uniqueness
N-(1-methoxypropan-2-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a methoxypropan-2-yl substituent on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
N-(1-methoxypropan-2-yl)-2-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group () attached to a benzamide structure, which is known to influence its biological properties. The methoxypropan-2-yl group enhances solubility and may impact the compound's interaction with biological targets.
The mechanism by which this compound exerts its biological effects is primarily through the reduction of the nitro group , leading to the formation of reactive intermediates. These intermediates can interact with cellular components, including DNA, resulting in cytotoxic effects. The nitro group’s electron-withdrawing properties also play a critical role in modulating the compound's binding affinity to various enzymes and receptors, impacting several biochemical pathways .
1. Antimicrobial Activity
Nitro-containing compounds are widely recognized for their antimicrobial properties. This compound has been studied for its effectiveness against various pathogens. The reduction of the nitro group is crucial for its antimicrobial action, as it leads to the production of toxic intermediates that can damage bacterial DNA .
Table 1: Antimicrobial Activity of Nitro Compounds
Compound | Pathogen Targeted | MIC (μM) | Mechanism of Action |
---|---|---|---|
This compound | E. coli, S. aureus | TBD | DNA damage via reactive intermediates |
Metronidazole | H. pylori | 0.5 | Reduction to form cytotoxic species |
Chloramphenicol | Staphylococcus | 1.0 | Inhibition of protein synthesis |
2. Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. It has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the nitro group is essential for its activity against cancer cells, as it facilitates interactions with key regulatory proteins involved in cell growth and apoptosis .
Case Study: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 5 μM, with observed apoptosis linked to increased levels of reactive oxygen species (ROS) and activation of caspases .
Research Findings
Numerous studies have been conducted on nitrobenzamide derivatives, revealing insights into structure-activity relationships (SAR). For instance, modifications to the benzamide structure can enhance or diminish biological activity:
Table 2: Structure-Activity Relationships
Structural Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased cytotoxicity against cancer cells |
Alteration of alkyl substituents | Variable solubility and bioavailability |
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-8(7-17-2)12-11(14)9-5-3-4-6-10(9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLKBGSREPGOGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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